2,3-Dichloro-3'-piperidinomethyl benzophenone

Vue d'ensemble

Description

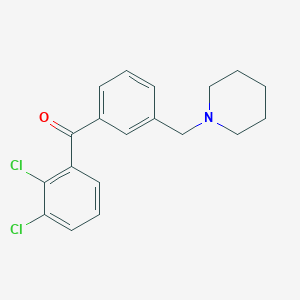

2,3-Dichloro-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO. It is known for its unique structure, which includes a benzophenone core substituted with dichloro and piperidinomethyl groups. This compound is often used in various research and industrial applications due to its distinctive chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-3’-piperidinomethyl benzophenone typically involves the reaction of benzophenone with 2,3-dichlorobenzyl chloride and piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-3’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-3’-piperidinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzophenone derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzophenone, including 2,3-Dichloro-3'-piperidinomethyl benzophenone, exhibit significant anticancer activity. A study highlighted the cytotoxic effects of Mannich bases derived from benzophenones, demonstrating that certain compounds possess higher potency than standard chemotherapy agents like 5-fluorouracil . This compound has been evaluated for its efficacy against various cancer cell lines, showing promise in inhibiting tumor growth.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or modulate signal transduction pathways, thereby influencing cellular responses related to cancer progression.

Case Study: Cytotoxicity Assessment

In a detailed cytotoxicity assessment, derivatives including this compound were tested against human cancer cell lines. The results indicated a notable reduction in cell viability at certain concentrations, underscoring the compound's potential as an anticancer agent .

Materials Science

UV Absorption and Stabilization

this compound is also utilized as a UV stabilizer in various materials. Its ability to absorb UV radiation makes it valuable in formulations designed to protect plastics and coatings from photodegradation. This property is crucial for enhancing the longevity and durability of products exposed to sunlight .

Polymer Applications

In polymer chemistry, this compound can be incorporated into polymer matrices to improve their resistance to UV light. The incorporation of such stabilizers is essential in applications ranging from outdoor furniture to automotive parts, where prolonged exposure to sunlight can lead to material degradation.

Environmental Studies

Toxicological Assessments

Given the compound's potential environmental impact, studies have been conducted to evaluate its toxicity and persistence in aquatic systems. Research has shown that certain benzophenone derivatives can disrupt endocrine functions in wildlife, raising concerns about their ecological effects .

Biomonitoring Studies

Biomonitoring efforts have detected the presence of benzophenones in various environmental matrices, including water and sediment samples. These studies are crucial for understanding the exposure risks associated with these compounds and informing regulatory measures aimed at protecting public health .

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichlorobenzophenone: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.

3,4-Dichloro-3’-piperidinomethyl benzophenone: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

2,3-Dichloro-4’-piperidinomethyl benzophenone: Another isomer with distinct properties.

Uniqueness

2,3-Dichloro-3’-piperidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Activité Biologique

2,3-Dichloro-3'-piperidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N. The compound features a benzophenone core with a piperidinomethyl substitution, which is critical for its biological activity.

Antitumor Properties

Research has identified this compound as a potential antitumor agent. Its activity has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanism of Action : The compound is believed to exert its antitumor effects by inhibiting key enzymes involved in cell proliferation and survival. This action disrupts the cell cycle, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxicity that is often superior to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been studied for its antimicrobial effects.

- Activity Spectrum : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Study on Cytotoxicity

A study published in Medicinal Chemistry evaluated the cytotoxicity of various Mannich bases, including derivatives of this compound. The results indicated that this compound demonstrated enhanced cytotoxicity against human cancer cell lines compared to traditional chemotherapeutics. Specifically, it showed up to 5-fold increased potency against certain cancer types when compared to controls .

Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of benzophenone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2,3-Dichloro-3'-piperidinomethyl BP | High | Moderate | Enzyme inhibition; membrane disruption |

| Benzophenone | Moderate | Low | UV absorption; minimal biological action |

| 4-Amino-benzophenone | High | High | Apoptosis induction; membrane disruption |

Propriétés

IUPAC Name |

(2,3-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-9-5-8-16(18(17)21)19(23)15-7-4-6-14(12-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEFCQPNEYFTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643160 | |

| Record name | (2,3-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-48-1 | |

| Record name | Methanone, (2,3-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.